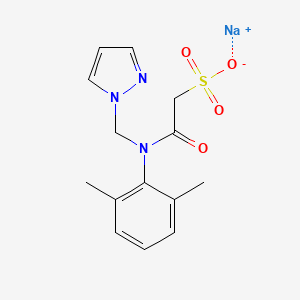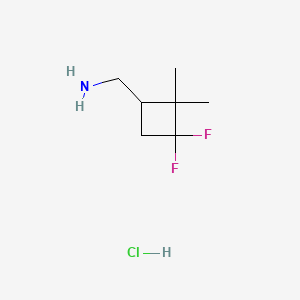
1-(3,3-Difluoro-2,2-dimethylcyclobutyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Difluoro-2,2-dimethylcyclobutyl)methanamine hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique cyclobutyl structure, which includes two fluorine atoms and two methyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3,3-Difluoro-2,2-dimethylcyclobutyl)methanamine hydrochloride typically involves multiple steps. The initial step often includes the preparation of the cyclobutyl ring, followed by the introduction of fluorine atoms and methyl groups. The final step involves the formation of the methanamine group and its conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing yield and purity.
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. These methods often require stringent control of reaction parameters and purification processes to meet industrial standards.
Chemical Reactions Analysis
1-(3,3-Difluoro-2,2-dimethylcyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3,3-Difluoro-2,2-dimethylcyclobutyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, where its unique structural properties are advantageous.
Mechanism of Action
The mechanism of action of 1-(3,3-Difluoro-2,2-dimethylcyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3,3-Difluoro-2,2-dimethylcyclobutyl)methanamine hydrochloride can be compared with other similar compounds, such as:
(3,3-Difluoro-1-phenylcyclobutyl)methanamine hydrochloride: This compound has a phenyl group instead of the dimethyl groups, leading to different chemical and biological properties.
(1,3-Dimethylcyclobutyl)methanamine hydrochloride:
The uniqueness of this compound lies in its specific combination of fluorine and methyl groups, which confer distinct chemical and biological properties not found in its analogs.
Properties
Molecular Formula |
C7H14ClF2N |
|---|---|
Molecular Weight |
185.64 g/mol |
IUPAC Name |
(3,3-difluoro-2,2-dimethylcyclobutyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H13F2N.ClH/c1-6(2)5(4-10)3-7(6,8)9;/h5H,3-4,10H2,1-2H3;1H |
InChI Key |
JCXSUHGTTHVKMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1(F)F)CN)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


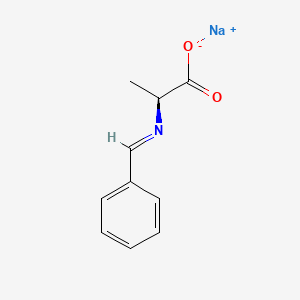
![{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol](/img/structure/B13449917.png)
![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/structure/B13449923.png)

![1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride](/img/structure/B13449939.png)
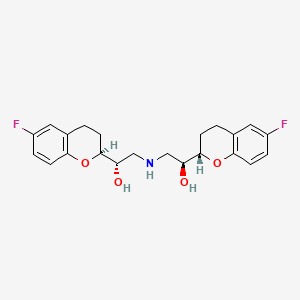
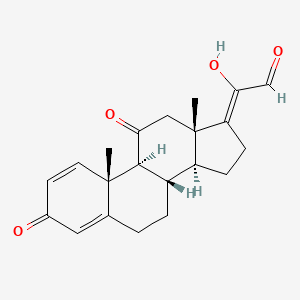

![spiro[1,3-dioxolane-2,11'-5H-benzo[c][1]benzazepine]-6'-one](/img/structure/B13449956.png)
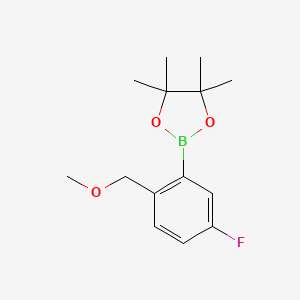
![[2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide](/img/structure/B13449975.png)
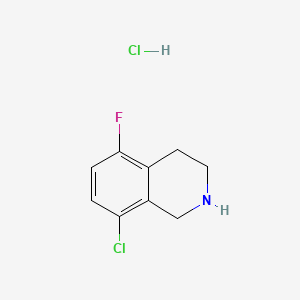
![6-fluoro-N-phenylbicyclo[4.1.1]octane-1-carboxamide](/img/structure/B13450000.png)
